(R)-2-methyl-N-propylidenepropane-2-sulfinamide
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Overview
Description
®-2-methyl-N-propylidenepropane-2-sulfinamide is a chiral sulfinamide compound Chiral sulfinamides are valuable intermediates in organic synthesis due to their ability to induce chirality in target molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-propylidenepropane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. One common method is the reaction of ®-2-methylpropane-2-sulfinyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of ®-2-methyl-N-propylidenepropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-propylidenepropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinamide can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfonamides.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
®-2-methyl-N-propylidenepropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: May be used in the synthesis of chiral drugs and pharmaceuticals.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-methyl-N-propylidenepropane-2-sulfinamide involves its ability to act as a chiral auxiliary. It can form diastereomeric complexes with prochiral substrates, thereby inducing chirality in the resulting products. The sulfinamide group can coordinate with various functional groups in the substrate, facilitating stereoselective transformations.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methyl-N-propylidenepropane-2-sulfinamide: The enantiomer of the compound, which has similar properties but induces opposite chirality.
tert-Butanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
N-tert-Butylsulfinyl imines: Used as chiral auxiliaries in various organic transformations.
Uniqueness
®-2-methyl-N-propylidenepropane-2-sulfinamide is unique due to its specific chiral configuration, which makes it suitable for inducing ®-chirality in target molecules. Its ability to form stable diastereomeric complexes with a wide range of substrates makes it a versatile tool in asymmetric synthesis.
Properties
Molecular Formula |
C7H15NOS |
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Molecular Weight |
161.27 g/mol |
IUPAC Name |
(R)-2-methyl-N-propylidenepropane-2-sulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-5-6-8-10(9)7(2,3)4/h6H,5H2,1-4H3/t10-/m1/s1 |
InChI Key |
NEOIAXZAEPWSIA-SNVBAGLBSA-N |
Isomeric SMILES |
CCC=N[S@](=O)C(C)(C)C |
Canonical SMILES |
CCC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
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